molecular formula C8H6ClNO2S2 B2572405 5-chloro-1-benzothiophene-2-sulfonamide CAS No. 1158784-11-2

5-chloro-1-benzothiophene-2-sulfonamide

Cat. No.: B2572405
CAS No.: 1158784-11-2
M. Wt: 247.71
InChI Key: SLZNTHJORUXGAZ-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiophene core substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. Sulfonamide derivatives are renowned for their pharmacological versatility, including antibacterial and antitumor activities . The benzothiophene core enhances aromatic stacking and hydrophobic interactions, while the sulfonamide group enables hydrogen bonding, critical for biological target engagement .

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZNTHJORUXGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-benzothiophene-2-sulfonamide typically involves the chlorination of benzothiophene followed by sulfonamide formation. One common method is the reaction of 5-chloro-1-benzothiophene with chlorosulfonic acid to form 5-chloro-1-benzothiophene-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-chloro-1-benzothiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, which makes it effective against various bacterial infections. Additionally, derivatives of this compound have shown promising anti-cancer activity by interfering with metabolic pathways critical for cell proliferation.

Research indicates that 5-chloro-1-benzothiophene-2-sulfonamide exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have demonstrated that related sulfonamides effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. For instance, minimal inhibitory concentrations (MIC) for certain derivatives ranged from 15.62 to 31.25 μmol/L against MRSA strains.
  • Antiproliferative Effects : In vitro studies have reported significant antiproliferative activity against various cancer cell lines, with GI50 values indicating substantial potency. For example, some derivatives showed GI50 values as low as 38 nM.

Antitumor Studies

A study focused on the cytotoxic effects of sulfonamide derivatives against lung adenocarcinoma cells revealed that these compounds significantly affect tumor-associated macrophages (TAMs), which play a crucial role in tumor progression. This suggests potential applications in cancer therapy.

Neuroprotective Effects

Research on benzothiophene derivatives has indicated their ability to inhibit reactive oxygen species (ROS) formation in neuronal cells. This property points to their potential use in treating neurodegenerative diseases.

Antimicrobial Activity

A detailed evaluation of various sulfonamide derivatives highlighted their effectiveness against bacterial infections, particularly targeting essential cellular processes necessary for bacterial survival.

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds (e.g., GI50 values)31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Mechanism of Action

The mechanism of action of 5-chloro-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The compound’s chlorine atom and benzothiophene ring contribute to its binding affinity and specificity for the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-chloro-1-benzothiophene-2-sulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthesis, and functional properties.

Structural and Molecular Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
This compound Benzothiophene Cl (C5), -SO₂NH₂ (C2) C₈H₆ClNO₂S₂ 255.73 Simplest benzothiophene sulfonamide; potential for dimerization via H-bonding
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene Cl (C5), -CH₃ (C3), -N-(4-propylsulfonylphenyl) C₁₈H₁₈ClNO₄S₃ 452.04 Increased steric bulk; propylsulfonylphenyl enhances hydrophobicity
5-Benzenesulfonamido-2-chlorobenzoic acid Benzene -SO₂NH₂ (C5), -COOH (C2), Cl (C2) C₁₃H₁₀ClNO₄S 335.74 Carboxylic acid dimerizes via R₂²(8) motifs; iodine-free analog
5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide Benzene Cl (C2), -SO₂NH₂ (C1), thiazole (C5) C₉H₈ClN₃O₂S₂ 313.77 Thiazole ring introduces heterocyclic diversity; potential for π-π stacking
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Benzene Cl (C5), -OCH₃ (C2), -CH₃ (C4), -N-(2-phenylethyl) C₁₆H₁₈ClNO₃S 339.84 Methoxy and phenylethyl groups enhance lipophilicity and bioavailability

Key Structural and Functional Takeaways

Core Structure : Benzothiophene derivatives (e.g., ) offer enhanced aromatic interactions compared to benzene-based analogs (e.g., ).

Substituent Trade-offs : Chlorine improves electrophilicity, while alkyl/aryl groups (e.g., propylsulfonylphenyl ) enhance target engagement at the cost of solubility.

Synthetic Flexibility : Modular synthesis allows for tailored modifications, as seen in pH-controlled reactions and heterocyclic integrations .

Biological Activity

5-Chloro-1-benzothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN1O2S2C_9H_8ClN_1O_2S_2 and a molecular weight of approximately 261.75 g/mol. The compound features a benzothiophene core with a sulfonamide functional group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, including enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in diverse biological effects such as antimicrobial activity and potential anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamides, including this compound. The compound has shown promising results against various pathogens:

Pathogen MIC (μM) Notes
Staphylococcus aureus< 25Effective against both methicillin-sensitive and resistant strains .
Chlamydia trachomatis6Exhibited significant inhibition in vitro .
Escherichia coli80% inhibition at 100 μMLimited effectiveness compared to other pathogens .

Case Studies

  • In Vitro Studies : A high-content screening identified acylated sulfonamides, including derivatives similar to this compound, as novel growth inhibitors of Chlamydia trachomatis. The compound demonstrated a minimum inhibitory concentration (MIC) of 6 μM, indicating effective antimicrobial properties without significant cytotoxicity to host cells .
  • Structure-Activity Relationship Studies : Research on related compounds indicated that modifications to the benzothiophene structure could enhance antimicrobial efficacy. For example, the introduction of different substituents on the aromatic ring influenced binding affinity and potency against bacterial strains .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of chlorine and sulfonamide groups, which may confer distinct biological activities compared to structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamideLacks the methyl groupReduced antimicrobial activity compared to the target compound.
5-Chloro-3-methylbenzo[b]thiopheneAbsence of sulfonamide functionalityNo significant biological activity observed.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-1-benzothiophene-2-sulfonamide, and how can purity be ensured?

Methodology :

  • Synthesis : A common approach involves sulfonylation of 5-chloro-1-benzothiophene using chlorosulfonic acid, followed by reaction with ammonia or amines to form the sulfonamide group. Alternative routes may employ nucleophilic aromatic substitution (SNAr) on pre-functionalized benzothiophene scaffolds .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Purity should be verified via HPLC (>95%) and melting point analysis (e.g., mp 63–65°C for related sulfonamides) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • Structural Confirmation : Use 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH2_2 signals (δ 5.5–6.0 ppm). IR spectroscopy can confirm sulfonamide S=O stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}) .
  • Elemental Analysis : Combustion analysis (C, H, N, S) to validate stoichiometry. Mass spectrometry (ESI-MS or EI-MS) for molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodology :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (40–100°C), solvent polarity (DCM vs. DMF), and stoichiometry of sulfonating agents. For example, excess chlorosulfonic acid (1.5–2.0 equiv) may enhance sulfonation efficiency .
  • Catalysis : Explore Lewis acids (e.g., AlCl3_3) to accelerate electrophilic substitution on the benzothiophene ring .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodology :

  • SAR Studies : Replace the chlorine atom with fluoro, bromo, or methoxy groups and evaluate changes in bioactivity. For example, 5-fluoro analogs may exhibit enhanced antimicrobial potency due to increased electronegativity .
  • Crystallography : Resolve X-ray structures to correlate substituent geometry with target binding (e.g., hydrogen bonding with sulfonamide groups in enzyme active sites) .

Q. How should researchers address contradictions in reported biological data (e.g., antimicrobial activity)?

Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., MIC values against S. aureus ATCC 25923 using broth microdilution per CLSI guidelines).
  • Meta-Analysis : Compare data across studies, noting variables like bacterial strain variability, compound solubility (DMSO vs. saline), and concentration ranges. For example, derivatives with electron-withdrawing groups (e.g., -Cl) may show inconsistent activity due to membrane permeability differences .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodology :

  • In Silico Modeling : Use SwissADME or ADMETLab to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) can simulate binding to targets like carbonic anhydrase IX .

Structural and Mechanistic Questions

Q. How does the sulfonamide group influence the compound’s reactivity in cross-coupling reactions?

Methodology :

  • Mechanistic Insight : The sulfonamide’s electron-withdrawing effect deactivates the benzothiophene ring, reducing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigate this by using directing groups (e.g., boronic esters) or protecting the sulfonamide during synthesis .

Q. What strategies stabilize the compound under acidic or oxidative conditions?

Methodology :

  • Degradation Studies : Monitor stability via HPLC under accelerated conditions (e.g., 0.1 M HCl, 40°C). Add antioxidants (e.g., BHT) or buffer systems (pH 7.4) to prevent sulfonamide hydrolysis or benzothiophene ring oxidation .

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